molecular formula C16H8Br2N4O2 B14334274 2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)- CAS No. 110379-83-4

2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)-

Cat. No.: B14334274
CAS No.: 110379-83-4
M. Wt: 448.07 g/mol
InChI Key: XHDJPZOAYSGXGW-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and organic synthesis. The compound features a bi-oxadiazole core with bromophenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-methylphenyl)-
  • 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-chlorophenyl)-
  • 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-nitrophenyl)-

Uniqueness

2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic propertiesAdditionally, the compound’s electronic properties make it suitable for applications in materials science and organic electronics .

Properties

CAS No.

110379-83-4

Molecular Formula

C16H8Br2N4O2

Molecular Weight

448.07 g/mol

IUPAC Name

2-(4-bromophenyl)-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H8Br2N4O2/c17-11-5-1-9(2-6-11)13-19-21-15(23-13)16-22-20-14(24-16)10-3-7-12(18)8-4-10/h1-8H

InChI Key

XHDJPZOAYSGXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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